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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several
benzonitrile derivatives. While a specific crystal structure for 2-fluoro-4-methylbenzonitrile is
not publicly available, this document offers a detailed comparison of related compounds,
providing valuable insights into the influence of various substituents on their crystal packing
and molecular geometry. Understanding these structural nuances is paramount for rational
drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Benzonitrile
Derivatives

The following table summarizes the crystallographic data for a selection of benzonitrile
derivatives, offering a quantitative comparison of their solid-state structures. These derivatives
provide a framework for understanding how different functional groups affect the crystal lattice.
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4-Amino- ] 4-(2- 4-(3- 5-Nitro-4-(4-
2-Amino-4-

3,5- methoxyph  methoxyph  methoxyph
Parameter ) chlorobenz

difluoroben il enoxy)phth enoxy)phth enoxy)phth

onitrile

zonitrile alonitrile alonitrile alonitrile
Chemical

C7H4F2N2 C7HsCIN2 C15H10N202 C15H10N202 C15HsN3Os
Formula
Molecular

) 154.12 152.58 266.26 266.26 310.25

Weight
Crystal . _ . . .

Orthorhombic  Triclinic Monoclinic Monoclinic Orthorhombic
System
Space Group  P21212: P-1 P21/n P2i/c P212121
a (A) 7.2918(3) 3.8924(9) 11.028(2) 12.384(3) 6.66446(13)
b (A) 8.3267(4) 6.7886(15) 10.372(2) 8.529(2) 9.38249(18)
c (A 11.2374(5) 13.838(3) 11.666(2) 12.241(2) 22.3970(6)
a(°) 90 77.559(16) 90 90 90
B () 90 80.898(17) 97.89(3) 101.52(3) 90
v (°) 90 83.021(17) 90 90 90
Volume (A3) 682.26(5) 349.5(1) 1321.4(4) 1266.3(4) 1400.47(5)
V4 4 2 4 4 4
Calculated
Density 1.499 1.450 1.337 1.395 1.400
(g/cm3)

Discussion of Structural Insights

The data presented reveals significant variations in the crystal packing of benzonitrile

derivatives, driven by the nature and position of their substituents.

The presence of amino, fluoro, and chloro groups in 4-amino-3,5-difluorobenzonitrile and 2-

amino-4-chlorobenzonitrile facilitates the formation of intermolecular hydrogen bonds,
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significantly influencing their crystal lattices.[1] In contrast, the larger methoxyphenoxy
substituents in the phthalonitrile derivatives lead to more complex packing arrangements, often
stabilized by 1t-1t stacking and weaker C-H---N or C-H---O interactions.[2][3] The introduction of
a nitro group, as seen in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, further alters the
electronic and steric profile, impacting the intermolecular forces and resulting crystal structure.

[4]

For the target molecule, 2-fluoro-4-methylbenzonitrile, one can anticipate that the fluorine
and methyl groups will play a crucial role in directing the crystal packing. The electronegative
fluorine atom is a potential hydrogen bond acceptor, while the methyl group can participate in
weaker van der Waals interactions. The interplay of these substituents will ultimately determine
the supramolecular architecture.

Experimental Protocols

The determination of a molecule's crystal structure is a meticulous process that involves
several key stages, from material synthesis to data analysis.

Synthesis and Crystallization

Benzonitrile derivatives can be synthesized through various established methods, such as the
Sandmeyer reaction, which converts anilines to aryl nitriles using copper(l) cyanide.[2] Another
common approach is the dehydration of benzamides.[3]

Once the compound is synthesized and purified, single crystals suitable for X-ray diffraction are
grown. A common technique is slow evaporation of a saturated solution of the compound in an
appropriate solvent.

X-ray Diffraction Data Collection and Structure
Refinement

A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is
directed at it. The resulting diffraction pattern is recorded as the crystal is rotated. The collected
data is then processed to determine the unit cell dimensions and space group. The crystal
structure is solved using direct methods or Patterson methods and subsequently refined to
obtain the final atomic coordinates and molecular geometry.[1][4]
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Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for X-ray crystal structure analysis.
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Caption: Generalized workflow for X-ray crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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